Ledum camphor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

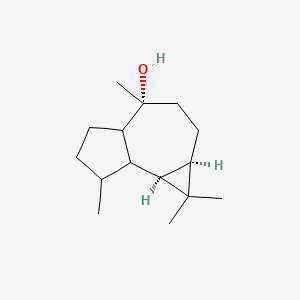

Ledum camphor, also known as camphor derived from the Ledum plant, is a bicyclic monoterpene ketone. It is a white, crystalline substance with a strong odor and pungent taste. This compound is found in various plants, particularly in the wood of the camphor tree (Cinnamomum camphora) and the Ledum plant (Rhododendron tomentosum). Historically, camphor has been used for its medicinal properties, including its use as an antiseptic, anti-inflammatory, and analgesic agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine oil. The synthetic route involves several steps:

Isomerization: α-pinene is converted to camphene.

Hydrochlorination: Camphene is treated with hydrogen chloride to form isobornyl chloride.

Hydrolysis: Isobornyl chloride is hydrolyzed to isoborneol.

Oxidation: Isoborneol is oxidized to camphor using oxidizing agents like chromic acid or sodium hypochlorite

Industrial Production Methods: Industrial production of camphor involves steam distillation of the wood, twigs, and bark of the camphor tree. The crude camphor obtained is then purified by sublimation. This method yields high-purity camphor suitable for various applications .

Types of Reactions:

Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents.

Reduction: Camphor can be reduced to borneol and isoborneol using reducing agents like sodium borohydride.

Substitution: Camphor undergoes halogenation reactions, such as bromination, to form bromocamphor derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid, sodium hypochlorite.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, sulfuric acid.

Major Products:

Oxidation: Camphoric acid.

Reduction: Borneol, isoborneol.

Substitution: Bromocamphor.

Applications De Recherche Scientifique

Chemical and Biological Applications

Chemistry : Ledum camphor serves as a starting material for synthesizing various organic compounds. Its unique chemical structure allows for the creation of derivatives that can be utilized in different chemical reactions.

Biological Activity : Research has demonstrated that this compound possesses significant antimicrobial and antifungal properties. Studies indicate that extracts from this compound can disrupt microbial cell membranes, leading to cell lysis. This property has been particularly noted in its effectiveness against oral pathogens such as Fusobacterium nucleatum and Staphylococcus aureus .

Medical Applications

This compound is widely used in topical formulations due to its analgesic and anti-inflammatory effects. It is commonly applied in treating conditions such as:

- Puncture wounds and insect bites : The plant is indicated for injuries caused by sharp objects or bites, alleviating symptoms like swelling and pain .

- Rheumatic conditions : this compound is beneficial for ailments associated with joint pain and stiffness, often preferred by individuals who feel better with cold applications .

Case Study: Topical Formulations

A study evaluated the efficacy of a cream containing this compound for treating minor skin conditions. The formulation showed significant wound contraction in animal models, indicating its potential for enhancing healing processes .

Industrial Applications

In the industrial sector, this compound is employed as a plasticizer in the manufacture of plastics and in the production of celluloid. Its chemical properties contribute to improving the flexibility and durability of these materials.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Starting material for reactions |

| Biology | Antimicrobial & antifungal properties | Disruption of microbial membranes |

| Medicine | Topical analgesic formulations | Reduces pain and inflammation |

| Industry | Plasticizer in plastics | Improves flexibility and durability |

Future Research Directions

Despite existing studies, there remains a need for more comprehensive research on this compound's applications, particularly randomized controlled trials to establish definitive clinical guidelines for its use in various medical conditions . Further exploration into its potential as an effective treatment for upper respiratory infections and pruritus could also be valuable.

Mécanisme D'action

Camphor exerts its effects through several mechanisms:

Antimicrobial Action: Disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.

Analgesic Action: Acts on sensory neurons to reduce pain perception

Comparaison Avec Des Composés Similaires

Borneol: A reduction product of camphor with similar medicinal properties.

Isoborneol: Another reduction product with applications in organic synthesis.

Menthol: A monoterpene with similar cooling and analgesic effects.

Uniqueness: Ledum camphor is unique due to its dual role as both a natural product and a synthetic intermediate. Its wide range of biological activities and applications in various fields make it a versatile compound .

Analyse Des Réactions Chimiques

Chemical Reactions of Ledum Camphor

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: this compound can be oxidized using reagents such as sodium hypochlorite. Oxidation with selenium dioxide yields camphorquinone . Recent studies have explored the use of ionic liquids as solvents in the oxidation process, yielding higher product efficiencies compared to traditional methods. For instance, using 1-hexyl-3-methylimidazolium-based ionic liquids resulted in product yields ranging from 70% to 79%, significantly higher than those obtained with glacial acetic acid.

-

Reduction: Reduction of this compound can be achieved using lithium aluminum hydride, producing isoborneol with sodium borohydride .

-

Substitution: Substitution reactions often utilize bromine in the presence of sulfuric acid.

Mechanism of Action and Chemical Interactions

This compound interacts with biological membranes and receptors. When applied topically, it penetrates the skin barrier, enhancing the permeability of other active ingredients in formulations. Studies have shown that this compound acts as a chemical penetration enhancer, facilitating drug delivery through skin layers by modifying lipid structures and reducing barrier resistance.

Camphor Hydroxylation

Cytochrome P450 can convert camphor to 5-exo-hydroxycamphor . The reaction follows a two-step mechanism, consistent with the oxygen rebound mechanism . The first transition state involves the abstraction of a hydrogen atom at the C5 atom of camphor, requiring an activation energy of more than 20 kcal/mol . This is the rate-determining step, leading to a carbon radical species and an iron-hydroxo species . The second transition state, the rebound step, connects the reaction intermediate and the product alcohol complex .

Reactivity Profile and Incompatibilities

This compound may be sensitive to heat and direct sunlight . It is incompatible with strong oxidizing agents, strong reducing agents, and chlorinated solvents, as well as potassium permanganate . Salts of any kind should not be added to it in water . It reacts violently with chromic anhydride . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide .

Propriétés

Formule moléculaire |

C15H26O |

|---|---|

Poids moléculaire |

222.37 g/mol |

Nom IUPAC |

(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10?,11-,12?,13-,15-/m1/s1 |

Clé InChI |

AYXPYQRXGNDJFU-IFROYYDGSA-N |

SMILES isomérique |

C[C@@H]1CCC2C1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O |

SMILES canonique |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O |

Synonymes |

ledol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.